molecular formula C22H17ClN4O3S B460372 methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 387831-28-9

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

Cat. No. B460372
CAS RN: 387831-28-9
M. Wt: 452.9g/mol
InChI Key: QDRUMSXMRKGZJR-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C22H17ClN4O3S and its molecular weight is 452.9g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate derivatives can be converted into various compounds like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and more, showing their versatility in creating diverse chemical structures (Harb et al., 1989).
  • Research shows the molecule's potential in forming sterically hindered compounds, which can adopt specific conformations and participate in intramolecular interactions (Nesterov et al., 2007).

Potential in Pharmaceutical Research

  • The compound and its analogs have shown significant antiproliferative and antimicrobial activities, suggesting their potential in pharmaceutical applications, particularly in cancer treatment (Sheverdov et al., 2014).
  • Its derivatives have been investigated for their use in creating new structural components for carbo- and heterocycles, which are important in drug synthesis (Sheverdov et al., 2012).

Advanced Synthesis Techniques

  • Microwave-assisted liquid-phase synthesis using functional ionic liquid has been developed for this compound, highlighting advancements in synthesis methods for efficiency and purity (Yi et al., 2005).

Antimicrobial Properties

  • The derivatives of this compound have demonstrated notable antimicrobial activity, comparable with known antimicrobial agents like chloramine, indicating their potential use in antimicrobial therapies (Sheverdov et al., 2014).

Structural and Molecular Analysis

  • Density Functional Theory (DFT) analysis has been used to study the supramolecular assemblies of substituted pyran derivatives, including this compound, shedding light on their molecular interactions and properties (Chowhan et al., 2020).

properties

IUPAC Name

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c1-12-7-8-13(9-24)21(27-12)31-11-17-19(22(28)29-2)18(15(10-25)20(26)30-17)14-5-3-4-6-16(14)23/h3-8,18H,11,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRUMSXMRKGZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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